N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

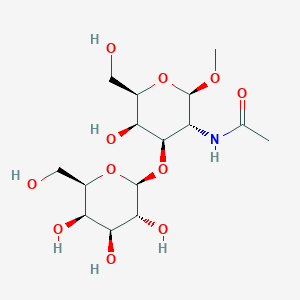

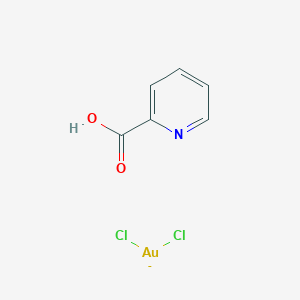

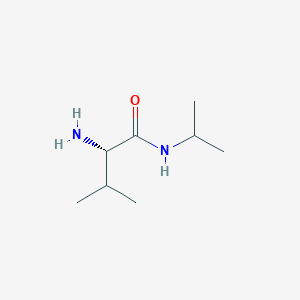

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is a compound with the molecular formula C15H27NO11 . It is also known by other names such as “Methyl 2-acetamido-2-deoxy-3-O-(b-D-galactopyranosyl)-b-D-galactopyranose” and "N-[ (2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide" .

Molecular Structure Analysis

The molecular weight of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is 397.37 g/mol . The compound has a complex structure with multiple hydroxy, methoxy, and acetylamino groups . The InChI and SMILES strings provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” is a powder that is suitable for thin layer chromatography (TLC) and should be stored at 2-8°C .Applications De Recherche Scientifique

Ecotoxicological Approach

N-acetyl-β-d-glucosaminidase (NAGase), a component of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA”, plays a crucial role in the crustacean moulting process . It is used to monitor the moulting cycle and assess changes in the moulting process caused by stressors . This application is particularly relevant in ecotoxicological studies, where the impact of environmental stressors on crustacean species is of interest .

Organogelation

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” derivatives have been found to be effective low molecular weight organogelators . These compounds can form gels in a series of polar solvents and aqueous mixtures . The presence of an alkyne functional group in these derivatives enhances their gelation properties .

Hydrogen Bonding Studies

The 3-hydroxyl group in “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” participates in hydrogen bonding with other sugar derivatives and with solvents . This property is important in organogelation processes and can be studied to understand the structural influence of sugar derivatives towards molecular self-assemblies .

Synthesis of Ester Derivatives

“N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” can be used in the synthesis of ester derivatives . These derivatives have been found to be effective organogelators, especially when longer hydrocarbon chains are used for the esters .

Preventative Effects Against Celiac Disease

β-(1,4)-linked polymer of N-acetyl-D-glucosamine, a component of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA”, has been found to exhibit preventative effects against celiac disease . This disease is caused by gliadin-derived proteins, and the use of this compound could provide a new approach to its prevention .

Development of New Materials

The gelation properties of “N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA” derivatives make them interesting compounds for the development of new materials . These materials could have a wide range of applications, from drug delivery systems to environmental remediation technologies .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11+,12-,13-,14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-NNPCJPQPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-O-B-D-galactopyranosyl-B-D-GA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5S,9R)-3-(3,5-Dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl]benzonitrile semi (+)-DTTA salt](/img/structure/B3162844.png)

![3,9-Dibromo-5,11-bis(2-ethylhexyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3162848.png)

![2-[4-(4-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B3162858.png)

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)

![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)